Compound Description: This compound serves as the core structure for a variety of derivatives explored for their potential as γ-aminobutyric acid (GABA) analogs. [] These analogs are of interest for their potential central nervous system activity.
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid
Compound Description: This compound is a specific derivative of 3-Azabicyclo[3.2.0]heptane and is designed as a bicyclic analog of the neurotransmitter GABA. []
Compound Description: This broad category encompasses various derivatives of 3-Azabicyclo[3.2.0]heptane featuring substitutions at the 7-position. These compounds are also explored as potential GABA analogs. []
Compound Description: This class of compounds, with various substituents on the nitrogen atom, has been investigated for its potential neuroleptic activity. [, ] These compounds are designed to interact with neurotransmitters in the brain and may have therapeutic benefits for conditions like schizophrenia.
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals
Compound Description: These compounds are of significant interest due to their morphine-like analgesic activity. [] They have demonstrated efficacy in animal models of pain and possess structural similarities to morphine, suggesting a potential interaction with opioid receptors.
7-(Substituted-amino)-3-azabicyclo[3.2.0]heptanes
Compound Description: These derivatives, characterized by an amino group with various substituents at the 7-position of the 3-azabicyclo[3.2.0]heptane scaffold, represent a significant advancement as they are the first reported examples of substitutions at positions other than the 3-position. []
Compound Description: This compound is notable as it possesses a cyclobutene ring within its structure. It undergoes unique reactions, such as a novel transformation with dimethyl acetylenedicarboxylate. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
S-8510 / SB-737552 is a BZD inverse agonist investigated for the treatment of Alzheimer’s disease and mild to moderate senile dementia. It was being codeveloped by Shionogi and GlaxoSmithKline.